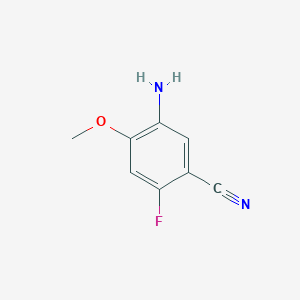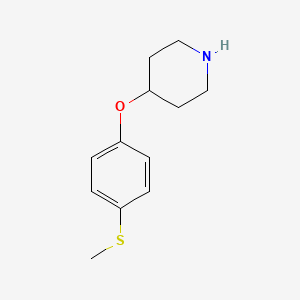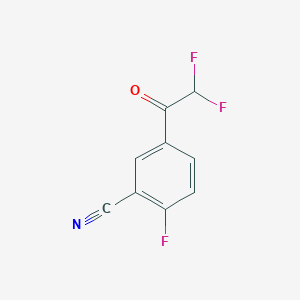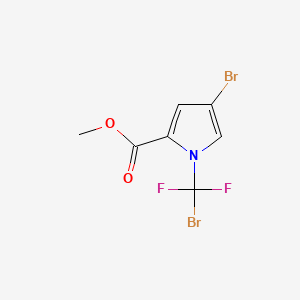
methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by the introduction of the bromodifluoromethyl group. The reaction conditions often require the use of strong brominating agents and specific catalysts to achieve the desired substitution pattern on the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the bromodifluoromethyl group, which can affect its chemical properties and reactivity.
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate:
Uniqueness
Methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and bromodifluoromethyl groups. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H5Br2F2NO2 |
|---|---|
Peso molecular |
332.92 g/mol |
Nombre IUPAC |
methyl 4-bromo-1-[bromo(difluoro)methyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H5Br2F2NO2/c1-14-6(13)5-2-4(8)3-12(5)7(9,10)11/h2-3H,1H3 |
Clave InChI |
SFWUPMQPYAAQSW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN1C(F)(F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


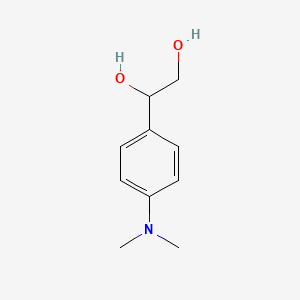
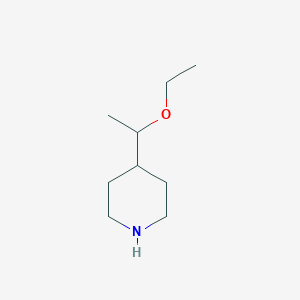

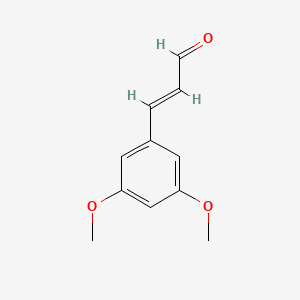
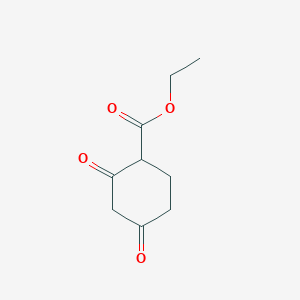


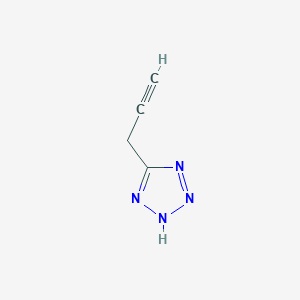
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
